![molecular formula C8H3N3O2S B064364 5-硝基苯并[d]噻唑-2-腈 CAS No. 188672-84-6](/img/structure/B64364.png)

5-硝基苯并[d]噻唑-2-腈

描述

5-Nitrobenzo[d]thiazole-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as nitrobenzothiazoles. These compounds contain a benzothiazole ring system, which is a fused ring structure consisting of a benzene ring and a thiazole ring, with a nitro group (-NO2) and a carbonitrile group (-CN) attached to it. The presence of these functional groups makes it an interesting compound for various chemical reactions and potential applications in material science and organic synthesis.

Synthesis Analysis

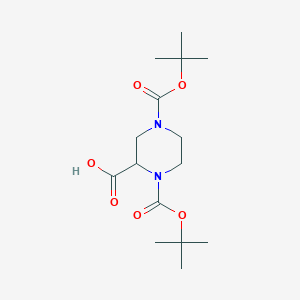

The synthesis of related nitrobenzothiazole derivatives often involves strategic cine-substitution reactions, as demonstrated in the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles. These compounds were obtained by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution, showcasing a method that could potentially be adapted for synthesizing 5-Nitrobenzo[d]thiazole-2-carbonitrile (Suwiński & Świerczek, 1998).

Molecular Structure Analysis

Experimental and computational approaches provide deep insights into the molecular structure of nitrophenyl-based carbonitriles. For instance, the molecular geometry, vibrational frequencies, and chemical shift values of related compounds have been elucidated using spectroscopic methods and computational analyses such as Hartree-Fock (HF) method and density functional theory (DFT), offering a foundation for understanding the structural characteristics of 5-Nitrobenzo[d]thiazole-2-carbonitrile (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

The electrophilic reactivity of nitrobenzothiazole derivatives can be exemplified by the versatile reactions of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, which undergo sigma-complexation and nucleophilic addition reactions. These reactions highlight the potential reactivity pathways that 5-Nitrobenzo[d]thiazole-2-carbonitrile might undergo, given its structural similarity (Cottyn et al., 2009).

Physical Properties Analysis

While specific studies on the physical properties of 5-Nitrobenzo[d]thiazole-2-carbonitrile are not directly available, the physical properties of similar nitrobenzothiazole derivatives can provide useful analogs. These compounds generally exhibit significant thermal stability, solubility patterns in various organic solvents, and distinct melting points, which are crucial for their handling and application in chemical synthesis.

Chemical Properties Analysis

The chemical properties of nitrobenzothiazole derivatives are greatly influenced by their functional groups. The nitro group is known for its electron-withdrawing effects, which can enhance the compound's reactivity towards nucleophilic substitution reactions. The carbonitrile group, on the other hand, can participate in various chemical transformations, including hydrolysis and addition reactions, indicative of the versatile chemistry that 5-Nitrobenzo[d]thiazole-2-carbonitrile might exhibit.

For further research and detailed studies on similar compounds, the following references are recommended:

- (Suwiński & Świerczek, 1998)

- (Al‐Azmi & Shalaby, 2018)

- (Cottyn et al., 2009)

科学研究应用

三环杂环化合物的合成: 5-硝基苯并[d]噻唑-2-腈已被用作创建三环杂环化合物的合成子。一项研究详细介绍了其转化为腈和各种衍生物的过程,展示了其在创建角螺化合物和嘌呤、蝶啶等类似物方面的多功能性 (Cada、Kramer、Neidlein 和 Suschitzky,1990 年).

无金属合成螺旋烯: 该化合物一直是部分还原的噻[5]螺旋烯和氧杂-噻[5]螺旋烯的无金属、简单且便捷的合成途径的一部分。这些化合物由于其附加的腈和氨基官能团以及在分子构象和动力学中的应用而具有重要意义 (Pratap、Kumar、Pick、Huch 和 Ram,2012 年).

噻唑衍生物的细胞毒性: 已经对从氨基四氢苯并[b]噻吩腈的反应性获得的噻唑衍生物进行了研究。对这些衍生物针对各种癌细胞系的细胞毒性作用进行了评估,显示了此类化合物在生物医学上的相关性 (Mohareb、Abdallah 和 Ahmed,2017 年).

荧光杂环化合物的合成: 一项研究重点介绍了新型取代的 8-氯-3H-咪唑并[4,5-a]吖啶-11-腈的合成和光谱表征。它展示了 5-硝基苯并[d]噻唑-2-腈在创建具有显着量子产率的荧光化合物中的作用,这些化合物可用于各种光谱和生物成像应用 (Sahraei、Pordel、Behmadi 和 Razavi,2013 年).

环加成反应: 该化合物还被用于研究 1,3-偶极环加成反应,深入了解腈 N-氧化物在创建杂环结构中的反应性和应用 (Iwakura、Uno、Shiraishi 和 Hongu,1968 年).

咪唑腈的合成: 对邻位取代反应的研究导致了硝基咪唑腈的合成,展示了硝基苯并衍生物在合成多种杂环骨架中的更广泛应用 (Suwiński 和 Świerczek,1998 年).

安全和危害

属性

IUPAC Name |

5-nitro-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O2S/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCBSQGIYMRTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrobenzo[d]thiazole-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)